molecular formula C24H28O12 B1260061 Picroside IV CAS No. 211567-04-3

Picroside IV

Cat. No. B1260061
CAS RN: 211567-04-3
M. Wt: 508.5 g/mol
InChI Key: AKYYFSOMEOHPPO-LQQBYVAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picroside IV is a compound of the iridoids found in the roots of Picrorhiza scrophulariiflora . It has a molecular formula of C24H28O12 and a molecular weight of 508.5 . The IUPAC name for Picroside IV is [ (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6- [ [ (1S,2S,4S,5S,6R,10S)-5-hydroxy-2- (hydroxymethyl)-3,9-dioxatricyclo [4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3- (4-hydroxyphenyl)prop-2-enoate .


Physical And Chemical Properties Analysis

Picroside IV is soluble in DMSO . Its InChI Key is AKYYFSOMEOHPPO-LQQBYVAQSA-N . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Airway Inflammation and Asthma

Picroside II, a derivative from Pseudolysimachion rotundum, has shown inhibitory effects on airway inflammation in a mouse model of house dust mite (HDM)-induced asthma. This compound significantly reduced inflammatory cell counts, serum immunoglobulin levels, airway inflammation, and mucus hypersecretion. It also down-regulated Th2-related cytokines and asthma-related mediators while up-regulating Th1-related cytokine, IFNγ (Choi et al., 2016).

Osteoclastogenesis and Bone Loss

Picroside II has been found to inhibit RANKL-mediated osteoclastogenesis, an important factor in bone diseases. It acts on osteoclast precursors to inhibit RANKL/RANK signaling, thereby preventing bone loss. This was observed in both in vitro studies on bone marrow cells and in vivo studies in lipopolysaccharide-treated mice (Yang et al., 2017).

Myocardial Ischemia Reperfusion Injury

Studies have demonstrated that picroside II can significantly protect against myocardial ischemia reperfusion injury in rats. It operates in a dose-dependent manner, mediated by upregulating the phosphoinositide 3-kinase/Akt/endothelial NOS pathway to increase nitric oxide production and regulating the expressions of Bcl-2 and Bax to inhibit apoptosis (Wu et al., 2014).

Neuroprotection in Cerebral Ischemia

Picroside II exhibits neuroprotective properties in a rat model of focal cerebral ischemia. It has been shown to reduce neuronal apoptosis and the expression of caspase-3 and poly ADP-ribose polymerase (PARP) following middle cerebral artery occlusion/reperfusion, thereby improving neurological function (Li et al., 2010).

Anti-Cancer Properties

Picrosides, including picroside II, derived from Picrorhiza kurroa, have been explored for their anti-carcinogenic properties. They exhibit anti-oxidant and anti-inflammatory actions, which are key mechanisms in reducing oncogenesis. These compounds act on detoxifying enzymes, cell cycle regulation, and inhibiting apoptosis (Soni & Grover, 2019).

Treatment of Cerebral Ischemic Injury

Optimal therapeutic doses and time windows of picroside II have been studied for treating cerebral ischemic injury in rats. It's been found that administering picroside II intraperitoneally at specific doses and times can significantly improve outcomes in cerebral ischemia (Pei et al., 2012).

Cardiomyocyte Protection

Picroside II has shown protective effects against hypoxia/reoxygenation-induced apoptosis in cardiomyocytes. It activates the PI3K/Akt and CREB pathways and modulates the expression of Bcl-2 and Bax, thereby inhibiting apoptosis (Meng et al., 2012).

Sepsis Treatment

In a mouse model of sepsis, picroside II demonstrated protective effects by suppressing inflammation. It enhanced bacterial clearance, alleviated the inflammatory response, and enhanced immune function by inhibiting NLRP3 inflammasome and NF-κB pathways (Huang et al., 2016).

Safety and Hazards

Picroside IV is not classified as a hazardous substance or mixture . During combustion, it may emit irritant fumes . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . Use is recommended only in areas with appropriate exhaust ventilation .

Future Directions

The Picrorhiza genus, which includes Picroside IV, is emerging as an important paradigm for herbal drug formulations due to its versatile iridoid glycosides exhibition and robustness in the treatment of diverse infections . This provides a platform for researchers to identify the research gaps in the biosynthesis of picrosides along with the knowledge of therapeutic implications which could present a good alternative to the available ones in the development of new drugs in the future .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O12/c25-10-24-16-13(17(28)21(24)36-24)7-8-32-22(16)35-23-20(31)19(30)18(29)14(34-23)9-33-15(27)6-3-11-1-4-12(26)5-2-11/h1-8,13-14,16-23,25-26,28-31H,9-10H2/b6-3+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYYFSOMEOHPPO-LQQBYVAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC(=O)C=CC5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC=C(C=C5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picroside IV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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